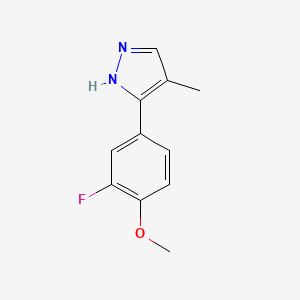

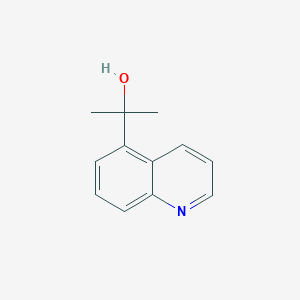

![molecular formula C6H6ClNO4S2 B3013439 1,1-二氧代-2H,3H,5H-1lambda6-噻吩并[2,3-c]吡咯-4-磺酰氯 CAS No. 1210918-13-0](/img/structure/B3013439.png)

1,1-二氧代-2H,3H,5H-1lambda6-噻吩并[2,3-c]吡咯-4-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride is a chemical entity that can be inferred to have a sulfonyl chloride group attached to a thieno[2,3-c]pyrrole moiety. While the provided papers do not directly discuss this compound, they offer insights into related sulfonating agents and sulfonyl chloride derivatives, which can be used to infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds involves the use of sulfonating agents. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is synthesized and used as a sulfonating agent for amines, suggesting that similar methods could be applicable for synthesizing the thieno[2,3-c]pyrrole-4-sulfonyl chloride derivative . The stability of the Dios group under basic and reductive conditions, as well as its removal by heating in trifluoroacetic acid, provides a potential pathway for the synthesis and deprotection of related sulfonyl chloride compounds .

Molecular Structure Analysis

The molecular structure of 1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride is not directly described in the provided papers. However, the structure of sulfonic acid-functionalized pyridinium chloride is characterized using various spectroscopic techniques, which could be analogous to the characterization of the thieno[2,3-c]pyrrole sulfonyl chloride derivative . Techniques such as FT-IR, NMR, MS, and thermogravimetry could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive towards nucleophiles due to the presence of the electrophilic sulfur atom. The papers describe the use of sulfonic acid-functionalized pyridinium chloride as a catalyst in various reactions, indicating that the sulfonyl chloride group can activate substrates for further chemical transformations . This suggests that the thieno[2,3-c]pyrrole-4-sulfonyl chloride could also participate in similar reactions, potentially acting as an electrophile in condensation or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride are not directly reported in the provided papers. However, the stability of the Dios group under various conditions and its removal conditions provide some insight into the stability and reactivity of sulfonyl chloride groups . Additionally, the synthesis and characterization of sulfonic acid-functionalized pyridinium chloride offer information on the handling and potential applications of sulfonyl chloride derivatives . The reactivity of sulfonyl chlorides with thiols and disulfides to form sulfonic esters, as described in one of the papers, also provides information on the chemical behavior of such compounds .

科学研究应用

新型吡咯单元合成:该化合物已用于合成新的吡咯单元。Banala、Wurst 和 Kräutler(2010 年)讨论了 3,5-二氢-2H-噻吩并[2,3-c]吡咯 1,1-二氧化物的合成,这是一种可能对药物目的感兴趣的功能化吡咯 (Banala、Wurst 和 Kräutler,2010)。

caspase-3 抑制活性:Kravchenko 等人(2005 年)描述了新型吡咯并[3,4-c]喹啉的合成,该吡咯并[3,4-c]喹啉对参与细胞凋亡的酶 caspase-3 表现出有效的抑制活性,表明在癌症研究中具有潜在应用 (Kravchenko 等,2005)。

对黑色素合成的影响:Nie 等人(2018 年)合成了含有噻吩并[2,3-d]嘧啶-4(3H)-酮部分的衍生物,并评估了它们对小鼠 B16 细胞中黑色素合成的影响,表明在皮肤病学研究中具有潜在用途 (Nie 等,2018)。

烷基化研究:Fizer 等人(2019 年)对噻吩并[2,3-d]嘧啶-4-酮的烷基化进行了实验和理论研究,有助于理解化学反应中的区域选择性 (Fizer 等,2019)。

衍生物合成:Wang 等人(2007 年)讨论了苯并[1,4]噻嗪-3-酮衍生物的合成,突出了该化合物在生成结构多样的分子方面的多功能性 (Wang 等,2007)。

稠合吡咯合成:Maruoka 等人(2005 年)报道了稠合 2,3-二氢-1H-噻吩并[3,4-b]吡咯的合成,证明了该化合物在创建新型杂环结构中的效用 (Maruoka 等,2005)。

氨基-噻吩并[2,3-c]吡唑和氨基-噻吩并[2,3-b]吡咯合成:Gewald 等人(1995 年)描述了这些化合物的合成,为杂环化学领域做出了贡献 (Gewald 等,1995)。

属性

IUPAC Name |

1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-14(11,12)6-4-1-2-13(9,10)5(4)3-8-6/h3,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIDYDXPPYGKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CNC(=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

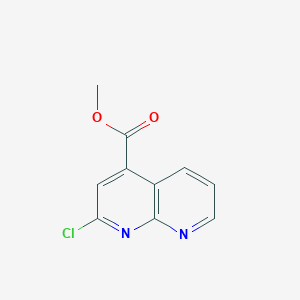

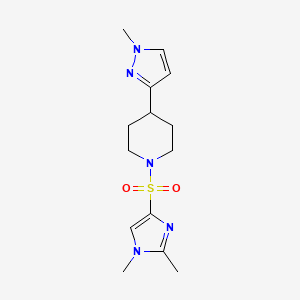

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

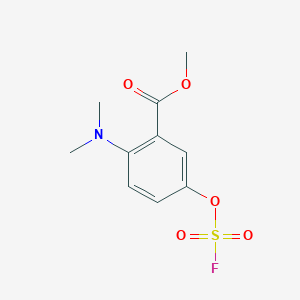

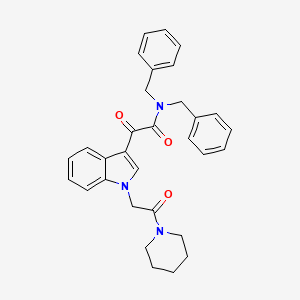

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

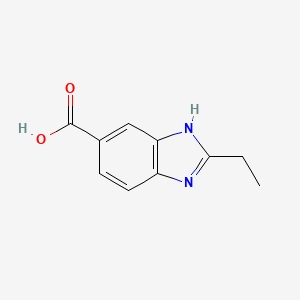

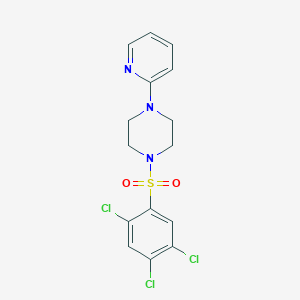

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)